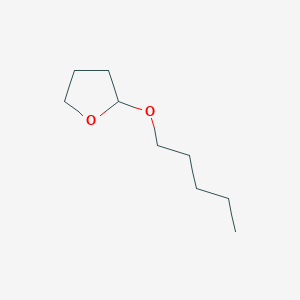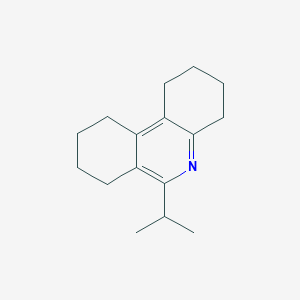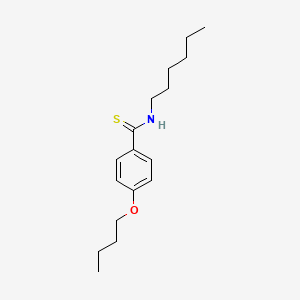![molecular formula C12H16O4S B14517439 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal CAS No. 62734-29-6](/img/structure/B14517439.png)
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, ether, and aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with glycidol under controlled conditions to introduce the hydroxyl and aldehyde functionalities. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in glycidol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid.
Reduction: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol.
Substitution: 2-Chloro-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ether groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
4-(2-(methylsulfanyl)ethoxy)phenol: Precursor compound with a simpler structure.
Uniqueness
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
62734-29-6 |
|---|---|
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
2-hydroxy-3-[4-(2-methylsulfanylethoxy)phenoxy]propanal |
InChI |
InChI=1S/C12H16O4S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI-Schlüssel |
DAAWKPQXNOPZDP-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC1=CC=C(C=C1)OCC(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)



![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)

![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)


![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
